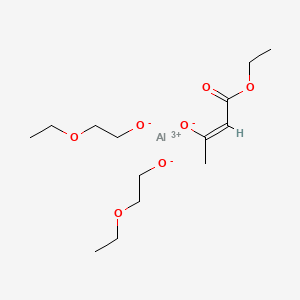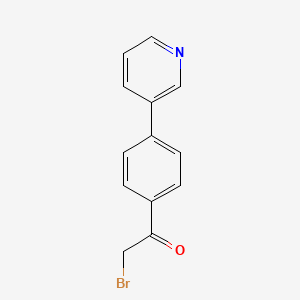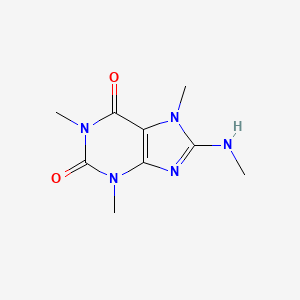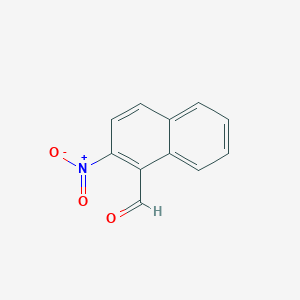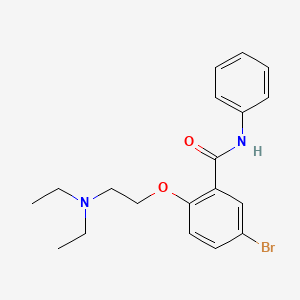![molecular formula C12H9F3N2O4 B13761194 Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with methyl and trifluoromethyl substituents. The compound’s unique structure makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
準備方法
The synthesis of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyridine derivatives under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cross-coupling reactions, followed by cyclization and functional group modifications . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
化学反応の分析
2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole or pyridine rings.
Cyclization: Cyclization reactions can form additional fused ring systems, enhancing the compound’s structural complexity
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) or dioxane . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
作用機序
The mechanism of action of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group can enhance its binding affinity and specificity through hydrophobic interactions and hydrogen bonding . The pathways involved in its mechanism of action depend on the specific biological context and target molecules.
類似化合物との比較
2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other pyrazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine: Studied for its biological activities and synthetic versatility.
The uniqueness of 2,3-Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate lies in its specific substituents, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C12H9F3N2O4 |
|---|---|
分子量 |
302.21 g/mol |
IUPAC名 |
dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C12H9F3N2O4/c1-20-10(18)8-6-4-3-5-7(12(13,14)15)17(6)16-9(8)11(19)21-2/h3-5H,1-2H3 |
InChIキー |
NVHNULHAMQXZDO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CC=C(N2N=C1C(=O)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


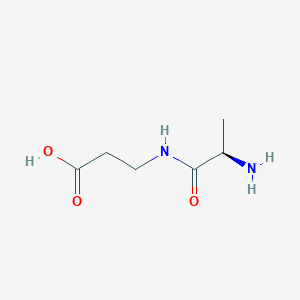
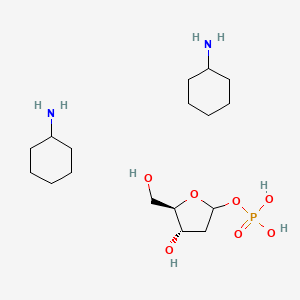
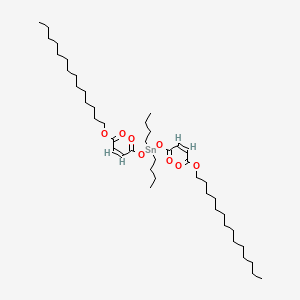
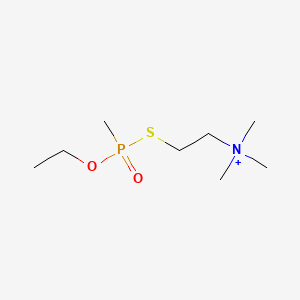
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
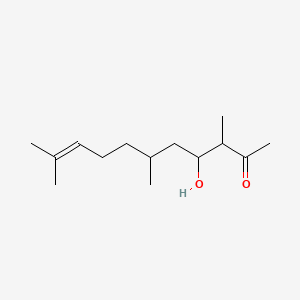
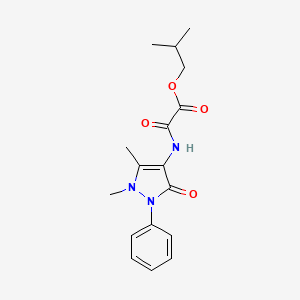
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
